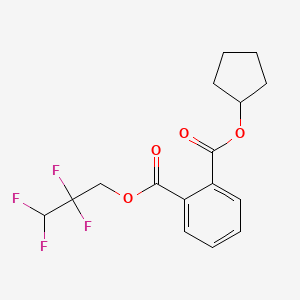![molecular formula C14H17BrN2O B3846347 1-[5-(4-Bromophenoxy)pentyl]imidazole](/img/structure/B3846347.png)
1-[5-(4-Bromophenoxy)pentyl]imidazole
Vue d'ensemble
Description
1-[5-(4-Bromophenoxy)pentyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromophenoxy group attached to a pentyl chain, which is further connected to an imidazole ring. The presence of the bromophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-[5-(4-Bromophenoxy)pentyl]imidazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 1-bromopentane.
Formation of 4-Bromophenoxy Pentane: 4-bromophenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-bromophenoxy pentane.
Cyclization: The 4-bromophenoxy pentane is then reacted with imidazole under suitable conditions to form this compound. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids can be employed to improve reaction rates and yields .
Analyse Des Réactions Chimiques
1-[5-(4-Bromophenoxy)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Cyclization: The imidazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[5-(4-Bromophenoxy)pentyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-[5-(4-Bromophenoxy)pentyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-[5-(4-Bromophenoxy)pentyl]imidazole can be compared with other imidazole derivatives, such as:
1-[5-(2-Bromophenoxy)pentyl]imidazole: Similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.
1-[5-(4-Chlorophenoxy)pentyl]imidazole: The chlorine atom replaces the bromine, resulting in variations in reactivity and biological activity.
1-[5-(4-Methoxyphenoxy)pentyl]imidazole: The methoxy group imparts different electronic properties, affecting the compound’s interactions and applications.
Propriétés
IUPAC Name |
1-[5-(4-bromophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJDPJSNMLXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


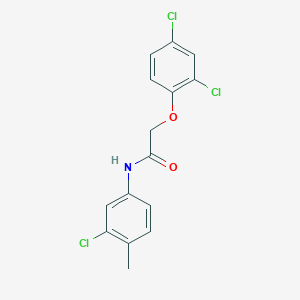
![N,N'-bis[3-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3846274.png)
![2-[2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)
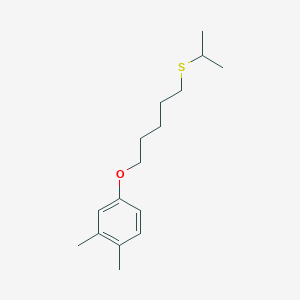
![1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine](/img/structure/B3846322.png)
![1-[3-(2-Methoxyphenoxy)propyl]imidazole](/img/structure/B3846323.png)
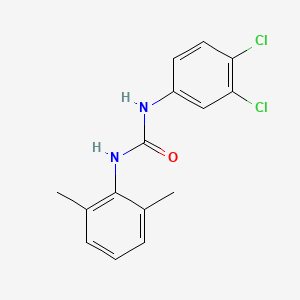
![4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
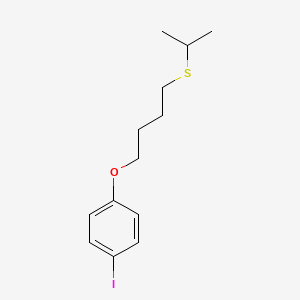
![N-[(2E,4E)-1-(3-methoxypropylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B3846346.png)
![5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene](/img/structure/B3846354.png)
